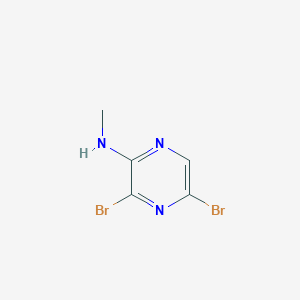

3,5-dibromo-N-methylpyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 3,5-dibromo-N-methylpyrazin-2-amine, is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from 3,5-dibromo-N-methylpyrazin-2-amine.

Synthesis Analysis

The synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines, which are structurally related to the compound , has been achieved through a palladium-catalyzed regioselective cross-coupling reaction starting from tribromopyridine . This suggests that similar palladium-catalyzed methods could potentially be applied to the synthesis of 3,5-dibromo-N-methylpyrazin-2-amine.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using 1H and 13C NMR spectroscopy and X-ray crystallographic analysis . These techniques are crucial for determining the structure of newly synthesized compounds, including potential derivatives of 3,5-dibromo-N-methylpyrazin-2-amine.

Chemical Reactions Analysis

The interaction of related compounds with amines has been shown to proceed regioselectively, leading to the formation of N,N-dimethylformamidine derivatives . Additionally, the reaction of bis-1,3-dicarbonyl compounds with hydrazines has been used to obtain bipyrazoles , indicating that 3,5-dibromo-N-methylpyrazin-2-amine could potentially undergo similar reactions with hydrazines to form bipyrazole derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,5-dibromo-N-methylpyrazin-2-amine are not directly reported, the study of related compounds provides some context. For example, the tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one has been investigated, and it was found that the keto form is favored over the hydroxyl form by a significant factor under physiological conditions . This information could be relevant when considering the tautomeric forms of 3,5-dibromo-N-methylpyrazin-2-amine.

Scientific Research Applications

Synthesis and Chemical Reactivity

Heterocyclic Compound Synthesis

Research has focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidines by reacting various amines with pyrazole compounds, demonstrating the utility of pyrazole derivatives in constructing complex heterocyclic structures which could be analogously related to the reactivity of compounds like "3,5-dibromo-N-methylpyrazin-2-amine" (Makarov et al., 2003).

Corrosion Inhibition

Certain pyrazole compounds have been studied for their inhibitory effects on the corrosion of metals, suggesting potential applications for "3,5-dibromo-N-methylpyrazin-2-amine" in corrosion protection (Chetouani et al., 2005).

Mechanistic Studies and Catalysis

- Aminocarbonylation Reactions: Studies have explored the functionalization of heterocyclic rings via palladium-catalyzed aminocarbonylation, indicating the potential of "3,5-dibromo-N-methylpyrazin-2-amine" in complex organic syntheses and the development of novel catalytic processes (Takács et al., 2012).

Material Science and Organic Electronics

- Optoelectronic Properties: The reactions of pyrazine derivatives with amines to yield products with unique optical and electronic properties suggest the relevance of "3,5-dibromo-N-methylpyrazin-2-amine" in the development of new materials for electronic applications (Hou & Matsuoka, 1993).

Pharmaceutical and Biological Applications

- Antimicrobial and Antitumor Activities: The synthesis of new heterocyclic compounds with potential antimicrobial and antitumor activities highlights the importance of pyrazine derivatives in medicinal chemistry and the possibility of "3,5-dibromo-N-methylpyrazin-2-amine" serving as a precursor or intermediate in the development of therapeutic agents (Behbehani et al., 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3,5-dibromo-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAKWTWMAXDNJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)